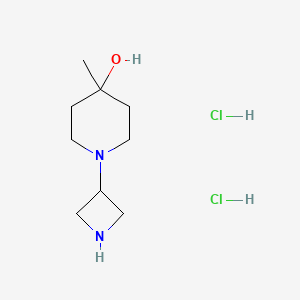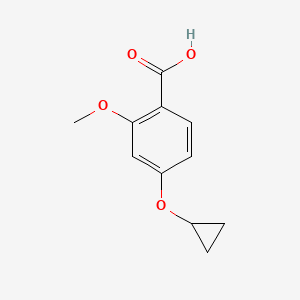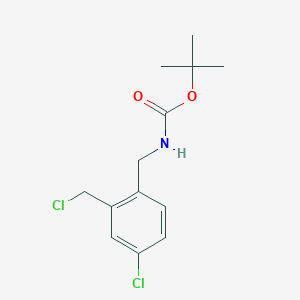
2-氨基-4-(三氟甲基)烟酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-4-(trifluoromethyl)nicotinic acid is a chemical compound with the molecular formula C7H5F3N2O2. It is characterized by the presence of an amino group at the 2-position and a trifluoromethyl group at the 4-position on the nicotinic acid ring.
科学研究应用
2-Amino-4-(trifluoromethyl)nicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: It serves as a precursor for the synthesis of pesticides and other agrochemicals .
作用机制
Target of Action
The primary target of 2-Amino-4-(trifluoromethyl)nicotinic acid is the HIV-1 Reverse Transcriptase (RT)-associated ribonuclease H (RNase H) . This enzyme plays a crucial role in the replication of the HIV-1 virus, making it a promising drug target .
Mode of Action
2-Amino-4-(trifluoromethyl)nicotinic acid interacts with its target by inhibiting the RNase H function of the HIV-1 RT enzyme . This compound acts as an allosteric dual-site inhibitor , blocking both the polymerase function and the RNase H function of the HIV-1 RT enzyme . This dual inhibition is effective even in the presence of mutations carried by circulating variants resistant to non-nucleoside inhibitors .
Biochemical Pathways
The inhibition of the RNase H function by 2-Amino-4-(trifluoromethyl)nicotinic acid affects the HIV-1 replication pathway . By blocking the RNase H function, this compound prevents the conversion of viral RNA into DNA, a critical step in the replication of the HIV-1 virus .
Result of Action
The result of the action of 2-Amino-4-(trifluoromethyl)nicotinic acid is the inhibition of HIV-1 replication . By inhibiting the RNase H function of the HIV-1 RT enzyme, this compound prevents the conversion of viral RNA into DNA, effectively halting the replication of the virus .
Action Environment
The action of 2-Amino-4-(trifluoromethyl)nicotinic acid can be influenced by various environmental factors. For instance, the compound should be stored in a dark place under an inert atmosphere at a temperature between 2-8°C . This suggests that exposure to light, oxygen, or temperatures outside this range could potentially affect the compound’s action, efficacy, and stability .
生化分析
Biochemical Properties
2-Amino-4-(trifluoromethyl)nicotinic acid plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with several enzymes, including nicotinamide adenine dinucleotide (NAD)-dependent dehydrogenases. These interactions often involve the binding of 2-Amino-4-(trifluoromethyl)nicotinic acid to the active sites of these enzymes, leading to either inhibition or activation of their catalytic functions. The trifluoromethyl group in the compound enhances its binding affinity and specificity towards these enzymes, thereby modulating their activity in biochemical pathways .
Cellular Effects
The effects of 2-Amino-4-(trifluoromethyl)nicotinic acid on various cell types and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to modulate the activity of key signaling molecules such as protein kinases and phosphatases, which are critical for cell growth and differentiation. Additionally, 2-Amino-4-(trifluoromethyl)nicotinic acid can affect the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization .
Molecular Mechanism
At the molecular level, 2-Amino-4-(trifluoromethyl)nicotinic acid exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its interaction. The compound’s trifluoromethyl group is particularly important for its binding affinity, as it enhances the compound’s ability to form stable complexes with target enzymes. This interaction can lead to changes in the enzyme’s conformation and activity, ultimately affecting downstream biochemical pathways. Additionally, 2-Amino-4-(trifluoromethyl)nicotinic acid can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Amino-4-(trifluoromethyl)nicotinic acid have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods or under harsh environmental conditions. Long-term studies have shown that 2-Amino-4-(trifluoromethyl)nicotinic acid can have sustained effects on cellular function, particularly in in vitro models. These effects include prolonged modulation of enzyme activity and gene expression, which can lead to lasting changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of 2-Amino-4-(trifluoromethyl)nicotinic acid vary with different dosages in animal models. At low doses, the compound can enhance certain biochemical pathways without causing significant toxicity. At higher doses, 2-Amino-4-(trifluoromethyl)nicotinic acid can exhibit toxic effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where the compound’s beneficial effects are outweighed by its toxicity at higher concentrations. These findings highlight the importance of careful dosage optimization in experimental settings .
Metabolic Pathways
2-Amino-4-(trifluoromethyl)nicotinic acid is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can influence metabolic flux by modulating the activity of key enzymes involved in energy production and utilization. For example, it has been shown to affect the activity of enzymes in the tricarboxylic acid (TCA) cycle, leading to changes in metabolite levels and overall cellular energy balance. These interactions underscore the compound’s potential as a modulator of metabolic pathways in biochemical research .
Transport and Distribution
The transport and distribution of 2-Amino-4-(trifluoromethyl)nicotinic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, where it accumulates in specific cellular compartments. This localization is crucial for its biochemical activity, as it allows 2-Amino-4-(trifluoromethyl)nicotinic acid to interact with target enzymes and proteins effectively. Additionally, the compound’s distribution within tissues can influence its overall efficacy and toxicity in biological systems .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-(trifluoromethyl)nicotinic acid typically involves multiple steps. One common method includes the condensation of 1,1-trifluoro-4-amino-3-butene-2-ketone with 3-methoxy methyl acrylate in the presence of a polar organic solvent under alkaline conditions. This reaction forms an intermediate, which undergoes cyclization and subsequent hydrolysis to yield the final product .
Industrial Production Methods: For industrial production, the process is optimized for scalability and cost-effectiveness. The use of readily available raw materials, such as ethyl trifluoroacetoacetate and cyanoacetamide, is preferred. These materials undergo cyclization, chlorination, and hydrolysis to produce 2-Amino-4-(trifluoromethyl)nicotinic acid with high yield and purity .
化学反应分析
Types of Reactions: 2-Amino-4-(trifluoromethyl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like sodium trifluoromethanesulfinate are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while reduction can produce amine derivatives .
相似化合物的比较
4-(Trifluoromethyl)nicotinic acid: Similar in structure but lacks the amino group at the 2-position.
2-(Arylamino)-6-(trifluoromethyl)nicotinic acid: Contains an arylamino group and is studied for its antiviral properties
Uniqueness: 2-Amino-4-(trifluoromethyl)nicotinic acid is unique due to the presence of both an amino group and a trifluoromethyl group on the nicotinic acid ring. This combination imparts distinct chemical properties, making it a versatile compound for various applications .
属性
IUPAC Name |
2-amino-4-(trifluoromethyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O2/c8-7(9,10)3-1-2-12-5(11)4(3)6(13)14/h1-2H,(H2,11,12)(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLNBKIZJWCGTIO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C(F)(F)F)C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227489-68-0 |
Source


|
| Record name | 2-amino-4-(trifluoromethyl)pyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![8-Boc-2-hydroxy-8-azabicyclo[3.2.1]octane](/img/structure/B1378898.png)

![9-Bromo-2-iodo-10-methyl-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine](/img/structure/B1378903.png)
![8'-Bromo-2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline]](/img/structure/B1378904.png)





![6-Bromo-2-oxaspiro[3.3]heptane](/img/structure/B1378914.png)
